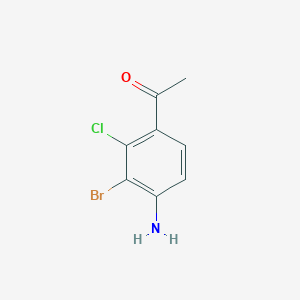

4'-Amino-3'-bromo-2'-chloroacetophenone

Descripción

4'-Amino-3'-bromo-2'-chloroacetophenone is a halogenated acetophenone derivative featuring amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at the 4', 3', and 2' positions of the aromatic ring, respectively. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing halogen groups and nucleophilic amino functionality for targeted reactivity.

Propiedades

Fórmula molecular |

C8H7BrClNO |

|---|---|

Peso molecular |

248.50 g/mol |

Nombre IUPAC |

1-(4-amino-3-bromo-2-chlorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrClNO/c1-4(12)5-2-3-6(11)7(9)8(5)10/h2-3H,11H2,1H3 |

Clave InChI |

XRJCELHDEWHXHT-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C(=C(C=C1)N)Br)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Halogenated Acetophenones

2-Bromo-4'-chloroacetophenone (CAS 536-38-9)

- Structure : Bromo (2'), chloro (4') substituents.

- Molecular Formula : C₈H₆BrClO.

- Applications : Intermediate in specialty chemicals; used in catalytic dehalogenation studies due to weaker C-Br bonds compared to C-Cl .

- Reactivity : Higher susceptibility to debromination than dechlorination under photocatalytic conditions .

4'-Chloroacetophenone (CAS 99-91-2)

- Structure : Chloro (4') substituent.

- Applications : Key precursor for tear gas (CN), mandelic acid, and fluorescent brighteners. Market projected to grow at 14.8% CAGR due to pharmaceutical demand .

- Environmental Impact : Slow degradation in marine environments due to stable C-Cl bonds .

2'-Amino-5'-bromo-3'-iodoacetophenone

- Structure: Amino (2'), bromo (5'), iodo (3') substituents.

- Synthesis: Prepared via halogenation of 2-aminoacetophenone with pyridinium tribromide (80% yield) .

Amino-Substituted Analogues

4'-Acetamido-3'-bromoacetophenone

- Structure : Acetamido (4'), bromo (3') substituents.

- Properties: Improved stability over free amino derivatives due to acetyl protection; used in specialty chemical synthesis .

2-Amino-4'-bromoacetophenone Hydrochloride (CAS 5467-72-1)

Physicochemical Properties and Reactivity

Molecular and Electronic Effects

Comparative Reactivity

| Compound | Bond Strength (C-X) | Debromination/Dechlorination Rate |

|---|---|---|

| 4'-Amino-3'-bromo-2'-Cl | C-Cl > C-Br | Slower dechlorination |

| 2-Bromo-4'-Cl | C-Cl > C-Br | Faster debromination |

| 4'-Cl | C-Cl | Resists hydrolysis |

Pharmaceutical Intermediates

- Target Compound: Potential use in antirheumatic drugs (e.g., via nitroacetophenone intermediates) .

- Analogues: 2'-Amino-5'-bromo-3'-iodoacetophenone is used in chalcone synthesis for anticancer and anti-inflammatory agents .

Agrochemicals and Specialty Chemicals

- 4'-Chloroacetophenone: Dominates agrochemical markets; amino-bromo-chloro derivatives may offer novel herbicidal properties .

Handling Hazards

Environmental Persistence

- Chloroacetophenones: Poor biodegradability; form persistent chlorinated byproducts .

- Bromo Analogues : Faster degradation due to weaker C-Br bonds, but brominated metabolites may accumulate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.